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Introduction

Pardoprunox (SLV308) is a novel psychopharmacological agent with a unique dual
mechanism of action, functioning as a partial agonist at dopamine D2 and D3 receptors and a
full agonist at serotonin 5-HT1A receptors.[1][2][3] This distinct pharmacological profile has
positioned Pardoprunox as a compound of interest in preclinical and clinical studies for a
range of neurological and psychiatric disorders, most notably Parkinson's disease.[1][4] These
application notes provide a comprehensive overview of the use of Pardoprunox in behavioral
pharmacology studies, including its mechanism of action, quantitative data from key preclinical
a ssays, and detailed experimental protocols.

Mechanism of Action

Pardoprunox's behavioral effects are primarily mediated through its interaction with the
dopaminergic and serotonergic systems. As a partial D2/D3 agonist, it can modulate dopamine
signaling, acting as an agonist in states of low dopamine and an antagonist in the presence of
excessive dopamine. This "dopamine system stabilizer" effect is considered beneficial in
conditions like Parkinson's disease, where there is a deficiency of dopamine. Simultaneously,
its full agonism at 5-HT1A receptors contributes to its therapeutic profile, potentially offering
anxiolytic, antidepressant, and anti-dyskinetic effects.

Signaling Pathway
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The signaling cascade initiated by Pardoprunox involves the activation of G-protein coupled
receptors (GPCRs). D2 and D3 receptors are typically coupled to Gi/o proteins, which inhibit
adenylyl cyclase, leading to a decrease in cyclic AMP (CAMP) levels. 5-HT1A receptors are
also coupled to Gi/o, similarly inhibiting adenylyl cyclase and activating G-protein-coupled
inwardly rectifying potassium (GIRK) channels.
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Pardoprunox Downstream Effects
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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